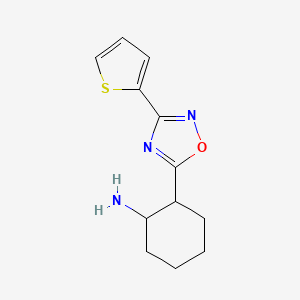

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Übersicht

Beschreibung

2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine belongs to the class of arylcyclohexylamines . The primary targets of arylcyclohexylamines are NMDA receptors, mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and they also inhibit dopamine, serotonin, and norepinephrine transporters as well as nicotinic acetylcholine receptors .

Mode of Action

The compound primarily works by blocking NMDA receptors . This blockade results in a dissociated state that is extremely psychedelic and can dramatically alter the way one perceives time and space . It also activates opioid receptors and inhibits neurotransmitter transporters, contributing to its psychoactive effects .

Pharmacokinetics

Like other arylcyclohexylamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s action results in profound and nonsensical effects — almost like a dream . In lower doses, it produces variable psychoactive effects, and in higher doses, it dissociates the mind from the body . This can lead to conditions that are hard to describe using spoken language, such as watching oneself without the use of a mirror, falling into an endless abyss, a non-threatening confrontation with death, or a merging with the universe .

Biologische Aktivität

The compound 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a novel organic molecule that incorporates a thiophene ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 250.33 g/mol. The compound features a cyclohexanamine backbone substituted with a thiophenyl and an oxadiazole group, which are known to influence its biological properties.

1. Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor effects. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines. A study demonstrated that derivatives of oxadiazole effectively inhibited RET kinase activity, which is crucial in tumor growth and progression . The presence of the thiophene ring may enhance this activity by increasing lipophilicity and altering the compound's interaction with biological targets.

2. Histone Deacetylase Inhibition

Compounds similar to this compound have been identified as histone deacetylase (HDAC) inhibitors. HDACs are critical in regulating gene expression through chromatin remodeling. Inhibitors of HDAC have been shown to induce apoptosis in cancer cells and are being explored for their therapeutic potential in cancer treatment .

Case Study 1: Antitumor Efficacy

In a study involving the evaluation of various oxadiazole derivatives, one compound demonstrated a reduction in tumor volume in HCT116 xenograft models. The compound reduced tumor mass significantly without inducing weight loss in treated mice, indicating a favorable safety profile . This suggests that this compound may possess similar antitumor properties.

Case Study 2: Immune Modulation

Another investigation assessed the immune-modulating effects of oxadiazole-containing compounds on mouse splenocytes. The results indicated that certain derivatives could rescue immune cells from apoptosis induced by PD-L1 interactions, suggesting potential applications in immunotherapy .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit anti-inflammatory properties. These compounds have been investigated as potential inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammation and pain pathways. In vitro studies have shown that derivatives of oxadiazole can effectively inhibit COX-II activity, making them promising candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The incorporation of thiophene and oxadiazole rings into organic compounds has been associated with enhanced antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Compounds featuring oxadiazole derivatives have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle checkpoints. The unique electronic properties of the thiophene and oxadiazole structures contribute to their ability to interact with cellular targets involved in tumorigenesis .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- COX-II Inhibitors: A study reported a series of oxadiazole derivatives demonstrating significant COX-II inhibition with reduced gastrointestinal side effects compared to traditional NSAIDs .

- Antimicrobial Agents: Research on thiophene-containing compounds showed promising results against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

- Cancer Therapeutics: Investigations into oxadiazole derivatives revealed their capability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Eigenschaften

IUPAC Name |

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h3,6-9H,1-2,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQGBDAGDZSIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(=NO2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.